2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,6-difluorobenzenecarboxylate
Description
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,6-difluorobenzenecarboxylate is a synthetic organic compound featuring a pyridine core substituted with chloro and trifluoromethyl groups, linked via an amino group to a benzenecarboxylate ester with cyanomethyl and difluoro substituents.
Properties
IUPAC Name |
[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-cyanopropan-2-yl] 2,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF5N3O2/c18-11-6-9(17(21,22)23)7-25-15(11)26-8-10(4-5-24)28-16(27)14-12(19)2-1-3-13(14)20/h1-3,6-7,10H,4,8H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZPQCDNQYPEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OC(CC#N)CNC2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,6-difluorobenzenecarboxylate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in pharmacology and agriculture.
- Molecular Formula : C₁₄H₁₃ClF₃N₃O₂
- Molecular Weight : 348.73 g/mol
- CAS Number : 339016-29-4
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves multiple steps, including the introduction of the trifluoromethyl and chloro substituents on the pyridine ring, followed by the formation of the carboxylate ester. The synthetic route typically employs reagents such as cyanomethyl derivatives and difluorobenzoic acid derivatives.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing the trifluoromethylpyridine moiety have demonstrated significant activity against various bacterial strains including Xanthomonas oryzae and Ralstonia solanacearum .
| Compound | Activity Against Xoo (%) | Activity Against R. solanacearum (%) |
|---|---|---|
| E1 | 57 | 54 |
| E3 | 53 | 44 |
| E5 | 64 | 50 |
The above table summarizes the effectiveness of certain thioether-containing compounds that share structural similarities with our compound of interest.
Insecticidal Activity
Insecticidal assessments have also been conducted on related compounds. The trifluoromethylpyridine derivatives were found to possess notable insecticidal properties against pests like Plutella xylostella. Compounds were tested at various concentrations, revealing that some exhibited higher efficacy than traditional insecticides .
Study on Trifluoromethylpyridine Derivatives
A comprehensive study synthesized several trifluoromethylpyridine amide derivatives and evaluated their biological activities. These compounds were assessed for their antibacterial and insecticidal activities, with some showing superior performance compared to established commercial products .
In particular, compounds with specific substituents (such as chloro and difluoro groups) demonstrated enhanced activity profiles. For example, a compound with a dichlorobenzyl group showed an impressive antibacterial activity of 67% against R. solanacearum at a concentration of 100 mg/L , significantly outperforming the control .
Discussion
The biological activity of This compound suggests that it may serve as a potent agent in both pharmaceutical and agricultural applications. Its structural characteristics contribute to its effectiveness against bacterial pathogens and agricultural pests.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-((5-Chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)(methyl)amino)ethyl 2,6-difluorobenzenecarboxylate
This compound () shares the 2,6-difluorobenzenecarboxylate moiety and a pyridine-derived substituent with the target compound. Key differences include:
- Core Heterocycle : The analog contains a pyridazinyl ring (six-membered, two nitrogen atoms) instead of a pyridinyl ring (six-membered, one nitrogen atom).
- Substituents : The analog has a 5-chloro and 6-oxo group on the pyridazinyl ring, which may enhance hydrogen-bonding interactions compared to the trifluoromethyl group in the target compound.
- Biological Implications: Pyridazine derivatives are known for herbicidal activity, suggesting the analog may target plant acetolactate synthase (ALS), while the target compound’s pyridine core could favor insecticidal or fungicidal activity .
Table 1: Structural Comparison
*LogP values estimated based on halogen and trifluoromethyl content .
Functional Analog: Propiconazole and Etaconazole
Propiconazole and etaconazole () are triazole fungicides with chlorophenyl and dioxolane substituents. Unlike the target compound, these feature:
- Triazole Rings: Critical for inhibiting fungal cytochrome P450 lanosterol 14α-demethylase.
- Chlorinated Aromatic Systems : Enhance binding to fungal enzymes but lack the pyridine-carboxylate scaffold of the target compound.
- Activity Spectrum: Broad-spectrum fungicides vs.
Mechanistic and Physicochemical Insights
- Electron-Withdrawing Groups: The trifluoromethyl (CF₃) and cyano (CN) groups in the target compound likely improve metabolic stability and membrane penetration compared to non-halogenated analogs .
- Fluorine Substituents : The 2,6-difluorobenzenecarboxylate may enhance binding to target enzymes through dipole interactions, a feature shared with commercial herbicides like fluroxypyr .
- Comparative Limitations: Direct bioactivity data for the target compound are absent; inferences rely on structural parallels to pyridine-based agrochemicals (e.g., imidacloprid’s nitroguanidine group vs. This compound’s cyanomethyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
